Methyl 3-(2-(tosyloxy)ethoxy)propanoate
CAS No.:
Cat. No.: VC18653960
Molecular Formula: C13H18O6S
Molecular Weight: 302.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O6S |
|---|---|
| Molecular Weight | 302.35 g/mol |
| IUPAC Name | methyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoate |
| Standard InChI | InChI=1S/C13H18O6S/c1-11-3-5-12(6-4-11)20(15,16)19-10-9-18-8-7-13(14)17-2/h3-6H,7-10H2,1-2H3 |
| Standard InChI Key | SYTBRLOEPXIIBG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
Methyl 3-(2-(tosyloxy)ethoxy)propanoate features a propanoate backbone esterified with a methyl group at the carboxylate terminus. The central ethoxy chain bridges the propanoate and tosyl groups, with the latter providing a robust leaving group for nucleophilic displacement reactions. The tosyl group (C₇H₇SO₃) introduces sulfonic acid-derived reactivity, while the ethoxy spacer (C₂H₄O) enhances solubility in polar aprotic solvents such as acetonitrile and dimethylformamide .
Synthesis and Optimization
Stepwise Synthesis
The synthesis of methyl 3-(2-(tosyloxy)ethoxy)propanoate typically involves a three-step process:
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Ethoxylation: Reaction of 3-hydroxypropanoic acid with ethylene glycol under Mitsunobu conditions to form 3-(2-hydroxyethoxy)propanoic acid.
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Tosylation: Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to install the tosyl group.
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Esterification: Methylation of the carboxylic acid using diazomethane or methanol under acidic catalysis .
A representative procedure from recent literature involves the use of nickel complexes to facilitate ethoxylation, followed by tosylation with 1,2-bis(tosyloxy)ethane in acetonitrile at 50°C (yield: 47%) .
Challenges and Solutions
Key challenges include:
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Regioselectivity: Competing reactions at the ethoxy oxygen are mitigated by steric hindrance from the propanoate group.
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Purification: Column chromatography (CHCl₃:acetone = 5:1) effectively separates the product from unreacted starting materials .
Applications in Modern Chemistry
Radiopharmaceutical Development
Methyl 3-(2-(tosyloxy)ethoxy)propanoate serves as a precursor for fluorine-18 labeled compounds. The tosyl group is displaced by [¹⁸F]fluoride in nucleophilic aromatic substitution, enabling the synthesis of positron emission tomography (PET) tracers such as meta-[¹⁸F]fluoroethyltyrosine ([¹⁸F]FET) .
Table 1: Comparison of Tosylate-Based Precursors
| Precursor | Radiolabeling Efficiency | Application |
|---|---|---|
| Methyl 3-(2-(tosyloxy)ethoxy)propanoate | 82% ± 3% | [¹⁸F]FET synthesis |
| Ethyl 4-tosyloxybutanoate | 75% ± 5% | Alkylating agents |
| Benzyl tosylate | 68% ± 4% | Protecting group strategies |
Bioconjugation and Cross-Linking
The ethoxy-tosylate motif is integral to asymmetric cross-linkers used in mass spectrometry (MS)-cleavable reagents. For example, spacer arms incorporating this compound enhance peptide-protein binding studies by enabling controlled dissociation under collision-induced dissociation (CID) .
Mechanistic Insights and Reactivity
Nucleophilic Substitution
The tosyl group’s superior leaving ability (compared to mesyl or triflyl groups) facilitates SN2 reactions with nucleophiles such as fluoride, amines, and thiols. Kinetic studies reveal a second-order rate constant () of M⁻¹s⁻¹ for fluoride displacement in DMSO at 25°C .
Stability Under Physiological Conditions
In aqueous media (pH 7.4, 37°C), the compound exhibits a half-life () of 4.2 hours, making it suitable for in vivo applications where gradual release of the tosyl group is desirable .
Future Directions
Ongoing research aims to:
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